1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene is a complex organic compound that combines elements of halogenated aromatic compounds with amine functionalities. This compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows for various chemical reactions, making it a valuable building block in organic synthesis.
1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene belongs to the class of halogenated aromatic compounds and is specifically classified as a bromofluorobenzene derivative. Its structure incorporates both a bromine atom and a fluorine atom, which contribute to its reactivity and utility in further chemical transformations.
The synthesis of 1-bromo-3-fluoro-2-(benzylaminomethyl)benzene can be achieved through several methods:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and the presence of catalysts. For instance, reactions may be carried out under inert atmospheres to prevent unwanted side reactions.
The molecular formula for 1-bromo-3-fluoro-2-(benzylaminomethyl)benzene is CHBrF. The structure features:
1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene can participate in various chemical reactions:
Reactions are typically monitored using techniques such as gas chromatography or high-performance liquid chromatography to assess yield and purity.
The mechanisms involved in the reactivity of 1-bromo-3-fluoro-2-(benzylaminomethyl)benzene generally include:
Data from theoretical studies often support these mechanisms through computational chemistry methods such as density functional theory .
Relevant data from studies indicate that physical properties may vary slightly based on synthesis methods and purity levels .
1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene serves several important functions in scientific research:
The compound's versatility makes it a significant component in developing new drugs and materials, contributing to advancements in medicinal chemistry .
The systematic IUPAC name N-[(2-bromo-3-fluorophenyl)methyl]-1-phenylmethanamine reflects a hierarchical approach to substituent prioritization. The parent structure is benzene, with three key substituents:
Numbering prioritizes the benzylaminomethyl group (highest precedence due to nitrogen inclusion), followed by bromine (higher atomic number than fluorine). The resulting name explicitly defines the connectivity: a benzylamine group linked via a methylene bridge to the benzene ring at the carbon adjacent to both halogens. This systematic name distinguishes it from isomeric variants like Benzyl[(2-bromo-6-fluorophenyl)methyl]amine (CAS: 1355247-98-1), underscoring the critical influence of halogen positioning on molecular identity [8].
Table 1: Accepted Nomenclature and Identifiers
| Identifier Type | Value |
|---|---|
| IUPAC Name | N-[(2-bromo-3-fluorophenyl)methyl]-1-phenylmethanamine |
| CAS Registry Number | 1540442-72-5 |
| Molecular Formula | C₁₄H₁₃BrFN |
| Canonical SMILES | C1=CC=C(C=C1)CNCC2=C(C(=CC=C2)F)Br |
| InChI Key | WDCHOGSMIBOSAQ-UHFFFAOYSA-N |
The benzene ring adopts a planar conformation, with halogen substituents at C2 and C3 creating a sterically congested environment. Key geometric parameters include:
Stereoelectronic effects manifest through:
Table 2: Key Structural Parameters from Computational Analysis
| Parameter | Value | Method/Reference |
|---|---|---|
| Bond Length (C-Br) | 1.89 Å | DFT/B3LYP-6-31G* |
| Bond Length (C-F) | 1.35 Å | DFT/B3LYP-6-31G* |
| Dipole Moment | 3.2 D | Gas-phase computation |
| Rotational Barrier (C-N) | 8.1 kcal/mol | Conformational scan |
| LogP | 3.45 | Predicted lipophilicity |
The ortho-bromo-fluorine motif creates a unique electronic environment that profoundly influences reactivity:
The -CH₂-NH-CH₂C₆H₅ moiety imparts multifunctional reactivity:
Table 3: Synthetic Derivatives and Applications
| Derivative | CAS Number | Application |
|---|---|---|
| Benzyl[(2-bromo-3-fluorophenyl)methyl]methylamine | 1541001-36-8 | Ligand for Cu-catalyzed aziridination |
| [(2-Bromo-3-fluorophenyl)methyl]dimethylamine | Not specified | Precursor to quaternary ammonium salts |
| (2-Bromo-3-fluorophenyl)methylpropylamine | 1505107-50-5 | Building block for liquid crystals |
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: